2-(3-Azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-(3-Azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H19N5O and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Drug Development
Human Leukocyte Elastase Inhibition : A study by Cvetovich et al. (1996) presents the synthesis of L-694,458, a potent inhibitor of human leukocyte elastase, through chiral synthesis of key intermediates, demonstrating the role of azetidine and piperidine derivatives in developing enzyme inhibitors (Cvetovich et al., 1996).
Antiviral Agents : Research by Wang et al. (2009) on the development of azaindole derivatives for inhibiting HIV-1 attachment showcases the utility of compounds with piperazine and azetidine functionalities in creating potent antiviral agents (Wang et al., 2009).
Antibacterial and Antifungal Activities : Mistry and Desai (2006) explored the synthesis of azetidinones and their pharmacological evaluation, highlighting the potential antimicrobial activities of nitrogen and sulfur-containing heterocyclic compounds (Mistry & Desai, 2006).
Novel Synthetic Approaches
Microwave-Assisted Synthesis : Studies on microwave-assisted synthesis techniques for creating benzyl piperazine derivatives with potential antibacterial activity, as conducted by Merugu et al. (2010), reveal the importance of innovative synthetic methods in developing new pharmacologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Cycloaddition Reactions : Davies and Pearson (1981) described the synthesis of novel fused β-lactams via intramolecular 1,3-dipolar cycloadditions, illustrating the utility of azetidine derivatives in constructing complex heterocyclic systems (Davies & Pearson, 1981).
Properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9-2-4-16(5-3-9)11(17)8-15-6-10(7-15)13-14-12/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDHYXSIGZWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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